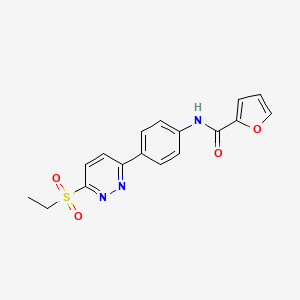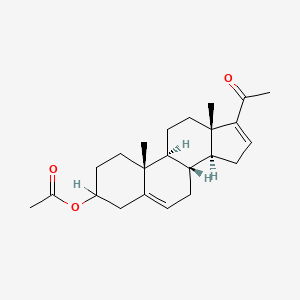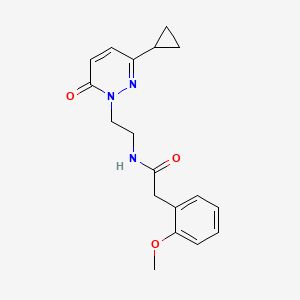
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone, also known as DFBMP, is a pyridinone compound that has been studied for its potential in scientific research applications. It has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 4-fluorobenzyl-2-methyl-4(1H)-pyridinone and 4-fluorobenzyl-2-methyl-4(1H)-pyridinone-1-oxide, and has been used as a chiral ligand in the synthesis of enantiomerically pure compounds. This compound has also been studied for its potential applications in drug delivery systems, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have suggested that the compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. Additionally, this compound is relatively stable and can be stored at room temperature. However, it is important to note that this compound is a hazardous compound, and proper safety precautions should be taken when handling it.
Direcciones Futuras
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone has potential applications in a variety of areas. It could be used to synthesize new compounds, as a chiral ligand in the synthesis of enantiomerically pure compounds, or as a drug delivery system. Additionally, this compound could be studied further for its potential as an inhibitor of the enzyme acetylcholinesterase, or as an anticancer agent. Further research could also be done to investigate the biochemical and physiological effects of this compound. Finally, this compound could be studied for its potential applications in other areas, such as agriculture or food science.
Métodos De Síntesis
3-((2,6-Dichlorobenzyl)oxy)-1-(4-fluorobenzyl)-2-methyl-4(1H)-pyridinone can be synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 2,6-dichlorobenzyl bromide in the presence of sodium hydroxide and ethanol. This reaction yields 4-fluorobenzyl 2,6-dichlorobenzyloxy bromide, which is then reacted with methyl pyridin-2-one in the presence of sodium hydroxide and ethanol. This reaction produces this compound.
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FNO2/c1-13-20(26-12-16-17(21)3-2-4-18(16)22)19(25)9-10-24(13)11-14-5-7-15(23)8-6-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUOTJRERTEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)F)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2909700.png)


![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2909708.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)


![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
